molecular formula C12H12N2O2S B1303811 Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate CAS No. 339010-09-2

Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate

Cat. No. B1303811
M. Wt: 248.3 g/mol
InChI Key: CYDLESGWRDBHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate is an organic compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound is used as a starting material for the synthesis of diverse range of heterocyclic analogues .


Synthesis Analysis

The synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate involves the conversion of the ethyl ester to the corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in the formation of the desired compound .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate is C7H10N2O2S, and its molecular weight is 186.23 g/mol . The compound has a planar structure due to the aromaticity of the thiazole ring .


Physical And Chemical Properties Analysis

Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate is a solid compound . Its melting point is between 92-94 °C . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to thiazole have been found to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain relief medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Thiazole derivatives have been shown to inhibit bacterial pathogens , indicating potential use in the development of new antimicrobial drugs.

Antifungal Activity

Some thiazole derivatives have been found to have antifungal properties . This could be useful in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This suggests potential applications in the treatment of viral infections.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests they could potentially be used in the development of new cancer treatments.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.

Future Directions

Thiazole derivatives, including Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, have been the focus of many research studies due to their diverse biological activities . Future research could focus on exploring the potential therapeutic applications of this compound, as well as studying its mechanism of action in more detail. Additionally, the synthesis of new compounds derived from Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate could be an interesting area of study .

properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-6-4-3-5-8(9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDLESGWRDBHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377369
Record name ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate

CAS RN

339010-09-2
Record name ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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